molecular formula C13H14N2O B5401739 N-(2-methylquinolin-5-yl)propanamide

N-(2-methylquinolin-5-yl)propanamide

Cat. No. B5401739
M. Wt: 214.26 g/mol
InChI Key: HOCRPXZHFVTSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylquinolin-5-yl)propanamide, also known as MQPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQPA belongs to the class of quinoline derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-methylquinolin-5-yl)propanamide has been shown to inhibit the activity of MMPs by binding to their active site, which prevents them from degrading extracellular matrix proteins. This leads to the inhibition of tumor invasion and metastasis. N-(2-methylquinolin-5-yl)propanamide has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory genes. This results in the suppression of inflammation. Furthermore, N-(2-methylquinolin-5-yl)propanamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This leads to the protection of neurons from oxidative stress and neurotoxicity.
Biochemical and Physiological Effects:
N-(2-methylquinolin-5-yl)propanamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the proliferation, migration, and invasion of cancer cells, as well as induce apoptosis. N-(2-methylquinolin-5-yl)propanamide has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, N-(2-methylquinolin-5-yl)propanamide has been reported to improve cognitive function and motor coordination in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-methylquinolin-5-yl)propanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. It can be easily synthesized using a multi-step process, and its structure can be confirmed using various spectroscopic techniques. However, N-(2-methylquinolin-5-yl)propanamide also has some limitations, such as its potential toxicity at high doses and its limited bioavailability in vivo. These factors should be taken into consideration when designing experiments using N-(2-methylquinolin-5-yl)propanamide.

Future Directions

There are several future directions for the research on N-(2-methylquinolin-5-yl)propanamide. One potential direction is to investigate its therapeutic potential in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Furthermore, the development of novel analogs of N-(2-methylquinolin-5-yl)propanamide with improved potency and selectivity could lead to the discovery of new therapeutic agents.

Synthesis Methods

N-(2-methylquinolin-5-yl)propanamide can be synthesized through a multi-step process, which involves the reaction of 2-methylquinoline with a suitable amine and an acid chloride. The resulting intermediate is then treated with a reducing agent to obtain N-(2-methylquinolin-5-yl)propanamide in high yield and purity. This synthetic method has been optimized and validated by various research groups, and it is considered a reliable and efficient approach to obtain N-(2-methylquinolin-5-yl)propanamide.

Scientific Research Applications

N-(2-methylquinolin-5-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-tumor activity by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor invasion and metastasis. N-(2-methylquinolin-5-yl)propanamide has also been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, N-(2-methylquinolin-5-yl)propanamide has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(2-methylquinolin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-13(16)15-12-6-4-5-11-10(12)8-7-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCRPXZHFVTSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC2=C1C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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